Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate
Overview
Description
Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromomethyl group and two methoxy groups attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate typically involves the bromination of a precursor compound. One common method is the bromination of 4,5-dimethoxybenzoic acid, followed by esterification with ethanol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a solvent such as dichlorobenzene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy groups can participate in electron-donating effects, influencing the reactivity of the aromatic ring.
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but contains an acrylate group instead of a benzoate.
Methyl 2-(bromomethyl)benzoate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-(chloromethyl)-4,5-dimethoxybenzoate: Similar but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-4-17-12(14)9-6-11(16-3)10(15-2)5-8(9)7-13/h5-6H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPCHYSYALFVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1CBr)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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